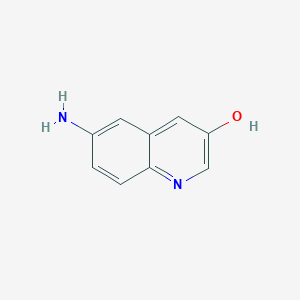

6-Aminoquinolin-3-ol

概要

説明

6-Aminoquinolin-3-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amino group at the 6th position and a hydroxyl group at the 3rd position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to enhance the efficiency and yield of the synthesis while minimizing environmental impact .

化学反応の分析

Hydrogenation and Reduction Reactions

The amino group at the 6-position participates in catalytic hydrogenation under controlled conditions. For example, nitro-to-amine reductions are achieved using palladium on carbon (Pd/C) in methanol at 0.6 MPa H₂ and 45°C , yielding 6-aminoisoquinoline derivatives . This reaction typically completes within 2–8 hours , with full conversion observed under optimized conditions .

Table 1: Hydrogenation Parameters for Nitro-to-Amine Conversion

| Substrate | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Nitroisoquinoline | Pd/C | Methanol | 0.6 | 45 | 2–8 | >90 |

Nucleophilic Substitution

The hydroxyl group at the 3-position undergoes phosphorylation via POCl₃ in the presence of pyridine. This proceeds through a dichlorophosphate intermediate, followed by E2 elimination to form phosphorylated derivatives . The reaction mechanism involves:

-

Substitution : POCl₃ reacts with the hydroxyl group to form a dichlorophosphonium intermediate.

-

Deprotonation : Pyridine abstracts a β-hydrogen.

-

Elimination : Formation of a double bond via expulsion of the phosphate leaving group .

Annulation and Cyclization

6-Aminoquinolin-3-ol serves as a precursor in palladium-catalyzed Heck reactions to synthesize 2,3-disubstituted quinolines. A formal [3 + 2 + 1] annulation strategy employs:

-

DMSO/HI : Generates C1 and C2 synthons via Strecker degradation of amino acids.

-

Aniline : Acts as the nitrogen source for quinoline ring formation .

Table 2: Annulation Reaction Outcomes

| Synthon Type | Reactant | Product | Yield (%) |

|---|---|---|---|

| C1 (DMSO/HI) | Aspartate | Quinoline-3-carboxylate | 75–82 |

| C2 (I₂) | Phenylalanine | 3-Arylquinoline | 68–73 |

Oxidation and Functionalization

The hydroxyl group can be oxidized to a ketone using H₂O₂ or peracids , forming quinoline N-oxides. These derivatives show enhanced solubility and bioactivity.

Solvent-Dependent Reactivity

Reactions are highly solvent-sensitive:

-

Polar aprotic solvents (e.g., THF, dioxane) favor nucleophilic substitutions.

-

Polar protic solvents (e.g., methanol, ethanol) optimize hydrogenation kinetics .

Acid/Base-Mediated Modifications

-

Acidic conditions : Promote protonation of the amino group, enhancing electrophilic substitution at the quinoline ring.

-

Basic conditions (e.g., K₂CO₃): Facilitate deprotonation of the hydroxyl group, enabling O-alkylation or acylation .

Key Mechanistic Insights

科学的研究の応用

Chemical Properties and Structure

6-Aminoquinolin-3-ol (C9H8N2O) features an amino group at the 6th position and a hydroxyl group at the 3rd position of the quinoline ring. This structure contributes to its reactivity and potential applications in various fields, including drug development and material science.

Medicinal Chemistry Applications

-

Antimalarial Activity

- Mechanism : this compound derivatives have shown significant antimalarial activity, particularly against Plasmodium vivax. The compound acts by targeting mitochondrial functions within the parasite, leading to its clearance from the liver stage.

- Case Study : A study demonstrated that derivatives of this compound exhibited potent activity in vitro against malaria strains, highlighting their potential as therapeutic agents .

-

Antiviral Properties

- Scope : Research indicates that quinoline derivatives possess antiviral properties against various viruses, including HIV and Zika virus. The structural modifications of this compound enhance its efficacy as an antiviral agent .

- Findings : A systematic review outlined the synthesis of quinoline-based compounds that showed promising results against viral infections, suggesting that this compound could be further explored for similar applications .

-

Neuroprotective Effects

- Research Insights : Recent studies have indicated that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase has been documented, providing a pathway for cognitive enhancement .

Biological Research Applications

-

Fluorescent Probes

- Mechanism : The compound can serve as an optical reporter in biochemical assays. When coupled with specific enzymes such as cyclooxygenases (COXs), it can release a fluorescent signal upon enzymatic action, allowing for real-time monitoring of biological processes .

- Application Example : In experiments involving COX-targeted probes, the release of 6-aminoquinoline was monitored, demonstrating its utility in studying enzyme activity in live cells .

-

Antimicrobial Activity

- Overview : Studies have shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic pathways.

- Data Table :

| Compound | Activity | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | |

| Derivative A | Antifungal | Candida albicans | |

| Derivative B | Antibacterial | Pseudomonas aeruginosa |

Material Science Applications

-

Sensor Development

- Use Case : this compound is utilized in creating fluorescent sensors for detecting metal ions in environmental samples. Its ability to form stable complexes with metal ions enhances its application in environmental monitoring.

- Example Study : Research highlighted the synthesis of sensors based on this compound that demonstrated high selectivity for specific metal ions, showcasing its potential in analytical chemistry.

- Photonic Applications

作用機序

The mechanism of action of 6-Aminoquinolin-3-ol involves its interaction with various molecular targets and pathways. For instance, in its antimicrobial activity, the compound can interfere with the synthesis of nucleic acids and proteins in microorganisms. In anticancer applications, it may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

類似化合物との比較

Quinoline: A parent compound with a similar ring structure but lacking the amino and hydroxyl groups.

8-Hydroxyquinoline: Another hydroxylated quinoline derivative with significant biological activities.

Chloroquine: A well-known antimalarial drug with a quinoline core structure

Uniqueness: 6-Aminoquinolin-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, setting it apart from other quinoline derivatives .

生物活性

6-Aminoquinolin-3-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the 6-position and a hydroxyl group at the 3-position of the quinoline ring. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit potent antimicrobial properties. For instance, a study reported that certain quinoline derivatives showed minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against Gram-positive bacteria, indicating strong antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | R Group | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 1 | CF₃ | ≤0.06 | Gram-positive |

| 2 | OCF₃ | 4–8 | Gram-positive |

| 3 | Cl | 20 | Gram-positive |

| 4 | H | 320 | Gram-negative |

This table illustrates the varying degrees of antimicrobial activity observed among different derivatives, highlighting the importance of structural modifications in enhancing efficacy.

Antiviral Activity

Quinoline derivatives have also been explored for their antiviral potential against various viruses including HIV, hepatitis C, and more recently, SARS-CoV-2. A study indicated that certain quinoline compounds exhibit significant antiviral activity through mechanisms that disrupt viral replication .

Case Study: A specific derivative of this compound was tested for its efficacy against the Zika virus and demonstrated promising results in inhibiting viral replication. The compound's mechanism was linked to interference with viral protein synthesis, which is critical in the viral life cycle .

Anticancer Activity

The anticancer properties of this compound have been investigated extensively. Research has shown that this compound can induce apoptosis in various cancer cell lines. For example, compounds derived from quinoline structures were found to exhibit IC50 values in nanomolar concentrations against breast cancer cells (MCF-7) and cervical cancer cells (HeLa) .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.1 | Induction of apoptosis |

| HeLa | 14 | ROS generation |

| KB-V1 | 20 | Tubulin polymerization interference |

These findings suggest that the biological activity of this compound is closely related to its ability to induce oxidative stress and disrupt cellular processes critical for cancer cell survival.

特性

IUPAC Name |

6-aminoquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGLCOODUDSVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315390 | |

| Record name | 6-Amino-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99513-22-1 | |

| Record name | 6-Amino-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99513-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。